Cas no 23443-10-9 (pyrido[1,2-a]pyrimidin-4-one)
pyrido[1,2-a]pyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4H-Pyrido[1,2-a]pyrimidin-4-one
- 4H-pyrido< 1,2-a> pyrimidin-4-one
- 4-oxo-4H-pyridino[1,2-a]pyrimidine
- AC1L751C
- CHEBI:218303
- CHEMBL75200
- CTK0J5642
- NSC607398
- Pyrido[1,2-a]pyrimidin-4-on
- pyrido< 1,2-a> pyrimidin-4(4H)-one
- pyridoapyrimidinone
- SureCN174735
- pyrido[1,2-a]pyrimidin-4-one
-
- MDL: MFCD07434961
- Inchi: 1S/C8H6N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h1-6H
- InChI Key: NYJWYCAHJRGKMI-UHFFFAOYSA-N
- SMILES: O=C1C=CN=C2C=CC=CN21
Computed Properties
- Exact Mass: 146.04808
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 32.67
pyrido[1,2-a]pyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029183517-1g |
4H-Pyrido[1,2-a]pyrimidin-4-one |
23443-10-9 | 95% | 1g |
$318.00 | 2023-09-02 | |
| TRC | B530383-50mg |
4H-pyrido[1,2-a]pyrimidin-4-one |
23443-10-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B530383-100mg |
4H-pyrido[1,2-a]pyrimidin-4-one |
23443-10-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B530383-500mg |
4H-pyrido[1,2-a]pyrimidin-4-one |
23443-10-9 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Matrix Scientific | 066933-500mg |
4H-Pyrido[1,2-a]pyrimidin-4-one, >95% |
23443-10-9 | >95% | 500mg |
$390.00 | 2023-09-08 | |
| Matrix Scientific | 066933-1g |
4H-Pyrido[1,2-a]pyrimidin-4-one, >95% |
23443-10-9 | >95% | 1g |
$487.00 | 2023-09-08 | |
| Apollo Scientific | OR310030-500mg |
4H-Pyrido[1,2-a]pyrimidin-4-one |
23443-10-9 | 500mg |
£186.00 | 2024-05-25 | ||
| Apollo Scientific | OR310030-1g |
4H-Pyrido[1,2-a]pyrimidin-4-one |
23443-10-9 | 1g |
£250.00 | 2024-05-25 | ||
| Ambeed | A131005-100mg |
4H-Pyrido[1,2-a]pyrimidin-4-one |
23443-10-9 | 98% | 100mg |
$79.0 | 2024-08-03 | |
| Ambeed | A131005-250mg |
4H-Pyrido[1,2-a]pyrimidin-4-one |
23443-10-9 | 98% | 250mg |
$110.0 | 2024-08-03 |
pyrido[1,2-a]pyrimidin-4-one Suppliers
pyrido[1,2-a]pyrimidin-4-one Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on pyrido[1,2-a]pyrimidin-4-one
4H-Pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Overview
The compound 4H-Pyrido[1,2-a]pyrimidin-4-one, also known by its CAS Registry Number 23443-10-9, is a highly intriguing molecule that has garnered significant attention in the field of organic chemistry and biomedical research. This compound belongs to the family of fused-ring aromatic heterocycles, characterized by its unique combination of pyridine and pyrimidine moieties. Its structure features a bicyclic system where a pyridine ring is fused with a pyrimidinone ring, resulting in a molecule with both aromaticity and lactam functionality.
Over the years, 4H-Pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential applications in pharmaceuticals, materials science, and as a scaffold for drug discovery. Its structural versatility makes it an attractive target for chemical synthesis and modification, enabling researchers to explore its properties in various contexts.
In recent years, there has been a growing interest in the synthesis and biological activity of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives. This compound serves as a valuable starting material for the development of bioactive molecules, particularly in the areas of anticancer and neurodegenerative disease research. Its ability to undergo various chemical transformations, such as substitution, addition, and ring-expansion reactions, has further enhanced its utility in medicinal chemistry.
One of the most notable aspects of 4H-Pyrido[1,2-a]pyrimidin-4-one is its potential as a template for drug design. The molecule's inherent pharmacophore-like properties make it an ideal candidate for generating lead compounds in drug discovery programs. For instance, researchers have explored the use of this compound as a scaffold for designing inhibitors targeting kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and viral infections.
Recent studies have also highlighted the photophysical properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, particularly its applications in fluorescence-based sensing and optical imaging. By incorporating this compound into sensor molecules or conjugating it with fluorescent tags, researchers have been able to develop highly sensitive tools for detecting analytes such as heavy metals, ions, and biomolecules. These advancements have opened up new avenues for its use in diagnostics and environmental monitoring.
Another area of active research involving 4H-Pyrido[1,2-a]pyrimidin-4-one is its role in polymer science and material chemistry. The compound's ability to participate in polymerization reactions has led to the development of novel materials with unique electronic and photonic properties. For example, derivatives of this compound have been used as monomers in the synthesis of conjugated polymers, which exhibit promising applications in light-emitting diodes (LEDs), organic lasers, and sensors.
Looking ahead, the exploration of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives is expected to continue at an accelerated pace. With advancements in computational chemistry and combinatorial synthesis, researchers are now better equipped to design and synthesize molecules with tailored properties for specific biomedical applications. The integration of machine learning and AI-driven drug discovery techniques is also likely to play a pivotal role in identifying novel leads derived from this compound.
In conclusion, 4H-Pyrido[1,2-a]pyrimidin-4-one stands out as a multifaceted molecule with immense potential in various fields of science and technology. Its unique structural features, coupled with its versatility in chemical modification, make it an invaluable tool for researchers seeking to address pressing challenges in medicine, materials science, and beyond.
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